

Identifying and minimizing off-target effects of Sniper(ER)-110

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Compound of Interest

Compound Name: Sniper(ER)-110

Cat. No.: B12421553

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Technical Support Center: Sniper(ER)-110

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of **Sniper(ER)-110**, a potent estrogen receptor α (ER α) degrader.

Frequently Asked Questions (FAQs)

Q1: What is **Sniper(ER)-110** and what is its mechanism of action?

Sniper(ER)-110 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for the estrogen receptor α (ER α), connected by a linker.^[1] Its mechanism of action involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of ER α . By simultaneously binding to ER α and an E3 ubiquitin ligase, **Sniper(ER)-110** facilitates the ubiquitination of ER α , marking it for degradation by the proteasome.^{[1][2]} This leads to the depletion of ER α protein levels in cells.

Q2: What are the known on-target effects of **Sniper(ER)-110**?

The primary on-target effect of **Sniper(ER)-110** is the potent and selective degradation of the ER α protein.^[1] This leads to the inhibition of estrogen-dependent signaling pathways, which can induce apoptosis in ER α -positive cancer cells.^[1] Additionally, as an IAP-based PROTAC,

Sniper(ER)-110 also induces the degradation of Inhibitor of Apoptosis Proteins (IAPs), specifically cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[3][4] This can be advantageous in cancer therapy as many cancer cells overexpress IAPs to evade apoptosis.[4]

Q3: What are the potential sources of off-target effects of **Sniper(ER)-110**?

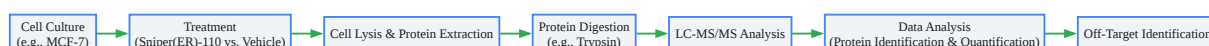
Potential off-target effects of **Sniper(ER)-110** can arise from its constituent components:

- 4-Hydroxytamoxifen (4-OHT) moiety: The ER α ligand, 4-OHT, is known to have off-target activities. It can interact with other receptors, such as the G protein-coupled estrogen receptor (GPR30), and other cellular targets, including histamine, muscarinic, and dopamine receptors.[5][6][7][8]
- IAP Ligand: The ligand that recruits the IAP E3 ligase can have its own biological activity, including the degradation of IAP proteins themselves.[3][9] While this is an intended part of the mechanism for some SNIPERs, it can be considered an off-target effect if the sole therapeutic goal is ER α degradation.
- Formation of binary or ternary complexes with unintended proteins: The **Sniper(ER)-110** molecule could potentially form binary complexes with off-target proteins or facilitate the formation of ternary complexes between the E3 ligase and an unintended protein, leading to its degradation.

Q4: How can I identify potential off-target effects of **Sniper(ER)-110** in my experimental system?

Global proteomics is the most comprehensive method to identify off-target effects. This typically involves treating your cells with **Sniper(ER)-110** and a vehicle control, followed by mass spectrometry-based proteomic analysis to identify proteins that are depleted or upregulated.

A general workflow for a global proteomics experiment is as follows:



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Caption: A typical workflow for identifying off-target effects using global proteomics.

Q5: What are some general strategies to minimize off-target effects of PROTACs like **Sniper(ER)-110**?

Several strategies can be employed to minimize off-target effects of PROTACs:

- Optimize the linker: The length and composition of the linker connecting the two ligands can significantly influence the formation and stability of the ternary complex, thereby affecting selectivity.^[10]
- Modify the E3 ligase ligand: Using a more selective IAP ligand could potentially reduce off-target effects associated with this component.
- Develop tissue-specific delivery systems: Encapsulating the PROTAC in a delivery vehicle that targets specific tissues or cell types can reduce systemic exposure and off-target effects.
- Use the lowest effective concentration: Titrating the concentration of **Sniper(ER)-110** to the lowest level that still achieves the desired on-target degradation can help minimize off-target engagement.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
High level of off-target protein degradation observed in proteomics.	1. Sniper(ER)-110 concentration is too high.2. Off-target activity of the 4-OHT or IAP ligand moiety.	1. Perform a dose-response experiment to determine the lowest effective concentration for ER α degradation.2. As a control, treat cells with 4-OHT and the IAP ligand separately to assess their individual effects.
Inconsistent ER α degradation between experiments.	1. Cell passage number and confluency variations.2. Inconsistent Sniper(ER)-110 preparation and storage.	1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.2. Prepare fresh stock solutions of Sniper(ER)-110 and store them appropriately at -20°C or -80°C.
No ER α degradation observed.	1. Incorrect cell line (ER α -negative).2. Degraded Sniper(ER)-110.3. Proteasome inhibition.	1. Confirm ER α expression in your cell line by Western blot or qPCR.2. Use a fresh batch of Sniper(ER)-110.3. Ensure that no proteasome inhibitors are present in the cell culture medium.
Unexpected cell toxicity.	1. Off-target effects leading to the degradation of essential proteins.2. On-target toxicity due to potent ER α and IAP degradation.	1. Perform global proteomics to identify potential off-target proteins that could explain the toxicity.2. Compare the toxicity profile with that of a selective ER α antagonist (e.g., fulvestrant) and an IAP antagonist.

Quantitative Data Summary

Table 1: In Vitro Degradation Efficiency of **Sniper(ER)-110**

Compound	Cell Line	DC50 (4h)	DC50 (48h)	Reference
Sniper(ER)-110	Not Specified	<3 nM	7.7 nM	[11][12][13]

Table 2: Comparison of Apoptotic Induction by Different SNIPERs

Compound	Cell Line	Apoptosis Induction (at >50 nM)	Reference
Sniper(ER)-110	MCF-7	Higher than Sniper(ER)-87	[1]
Sniper(ER)-105	MCF-7	Higher than Sniper(ER)-87	[1]
Sniper(ER)-126	MCF-7	Higher than Sniper(ER)-87	[1]
Sniper(ER)-87	MCF-7	Baseline	[1]
Sniper(ER)-110	T47D	No reasonable apoptosis observed	[1]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of ER α Degradation

- **Cell Seeding:** Seed ER α -positive cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight.
- **Treatment:** Treat the cells with varying concentrations of **Sniper(ER)-110** (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 24, or 48 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

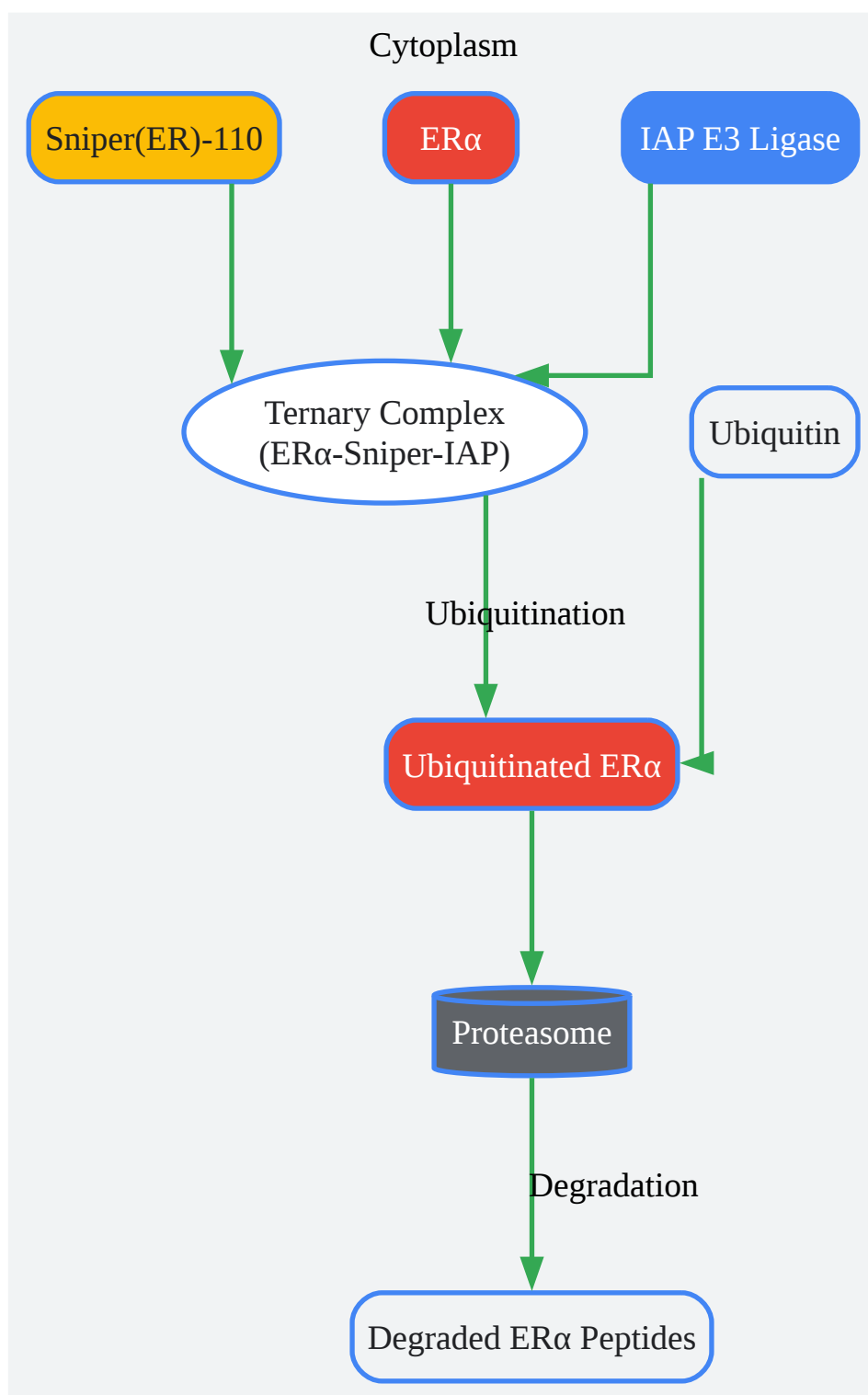
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against ER α overnight at 4°C.
 - Incubate with a loading control antibody (e.g., GAPDH or β -actin).
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantification: Densitometrically quantify the band intensities and normalize the ER α signal to the loading control.

Protocol 2: Global Proteomics Sample Preparation for Off-Target Analysis

- Cell Culture and Treatment: Grow cells to ~80% confluency and treat with **Sniper(ER)-110** (at a concentration determined to be effective for ER α degradation) and a vehicle control in biological triplicates.
- Cell Harvest and Lysis: Harvest the cells and lyse them in a buffer compatible with mass spectrometry (e.g., urea-based buffer).
- Protein Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
- Protein Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

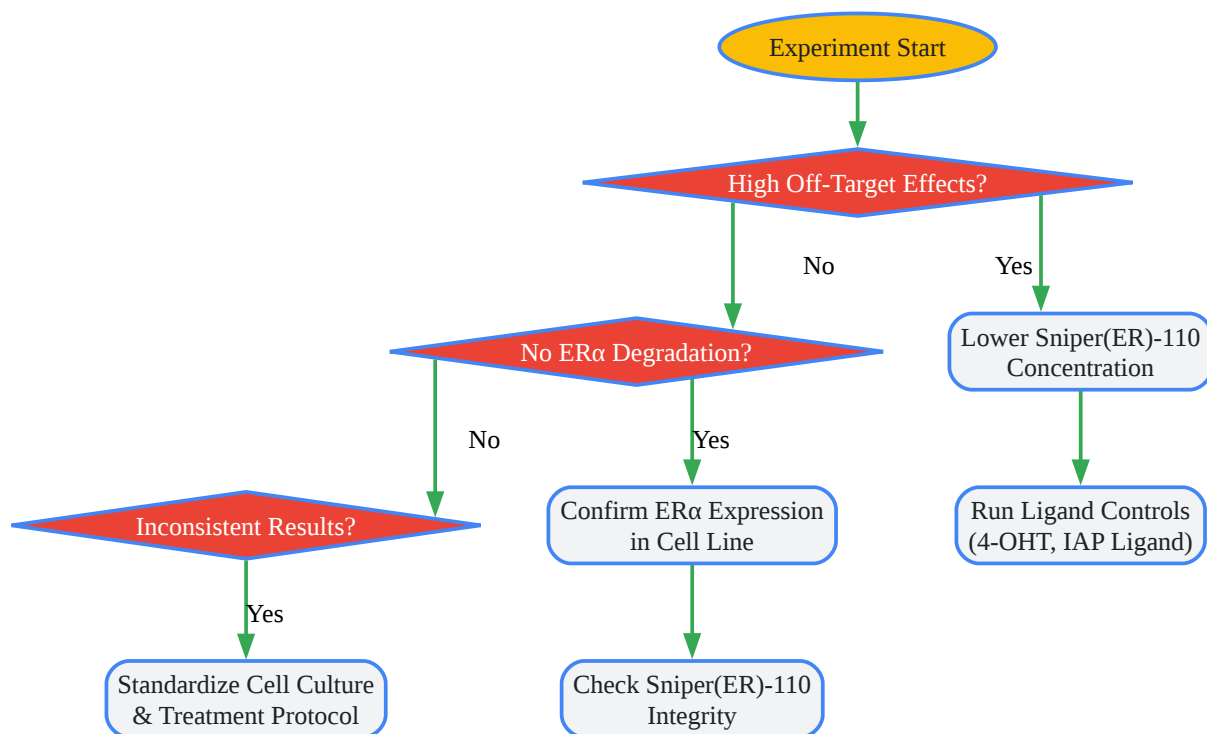
- **Peptide Cleanup:** Desalt the peptide samples using a C18 solid-phase extraction (SPE) column.
- **LC-MS/MS Analysis:** Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
- **Data Analysis:** Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly downregulated or upregulated upon **Sniper(ER)-110** treatment.

Visualizations



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Caption: Mechanism of action of **Sniper(ER)-110** leading to ERα degradation.



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Caption: A logical troubleshooting guide for common **Sniper(ER)-110** experimental issues.

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References

- 1. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 3. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
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